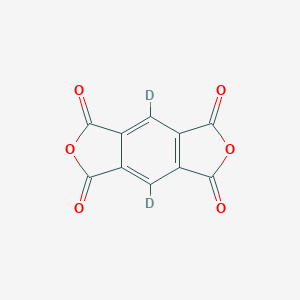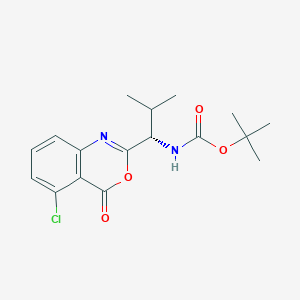
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester, also known as CGP 7930, is a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are found in the central nervous system and play a role in the regulation of neurotransmitter release. CGP 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes.
Mecanismo De Acción
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is a selective antagonist of the GABAB receptor, meaning that it binds to the receptor but does not activate it. The GABAB receptor is a heterodimeric receptor that consists of two subunits, GABAB1 and GABAB2. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 binds to the GABAB1 subunit, preventing the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), and blocking the downstream signaling pathway.
Biochemical and Physiological Effects:
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of dopamine in the brain, which may be useful in the treatment of addiction. It has also been shown to have antinociceptive effects, meaning that it can reduce pain perception. Additionally, (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a role in the regulation of blood pressure and in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in lab experiments is its selectivity for the GABAB receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, one limitation of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is its relatively low potency compared to other GABAB receptor antagonists. This may require higher concentrations of the compound to be used in experiments, which can increase the risk of non-specific effects.
Direcciones Futuras
There are several future directions for the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in scientific research. One area of interest is the role of GABAB receptors in the regulation of mood and behavior. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have anxiolytic effects in animal models, suggesting that GABAB receptors may be a potential target for the treatment of anxiety disorders. Additionally, the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in combination with other drugs may have synergistic effects in the treatment of various diseases, such as epilepsy and addiction. Finally, the development of more potent and selective GABAB receptor antagonists may lead to new therapeutic options for a variety of disorders.
Métodos De Síntesis
The synthesis of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 involves several steps, starting with the reaction of 2-amino-4-chlorobenzoic acid with phosgene to form the corresponding acid chloride. This is then reacted with 2-methyl-1-propanol in the presence of triethylamine to form the ester. The final step involves the reaction of the ester with t-butyl carbamate in the presence of sodium hydride to form (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930.
Aplicaciones Científicas De Investigación
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes. For example, it has been used to study the effect of GABAB receptor activation on the release of dopamine in the brain, as well as its role in the regulation of pain perception. It has also been used to study the role of GABAB receptors in the regulation of blood pressure and in the treatment of epilepsy.
Propiedades
Número CAS |
108562-43-2 |
|---|---|
Nombre del producto |
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester |
Fórmula molecular |
C17H21ClN2O4 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C17H21ClN2O4/c1-9(2)13(20-16(22)24-17(3,4)5)14-19-11-8-6-7-10(18)12(11)15(21)23-14/h6-9,13H,1-5H3,(H,20,22)/t13-/m0/s1 |
Clave InChI |
MJHVWIZCSXLBHF-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
Sinónimos |
(1-(5-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 5-COBCE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




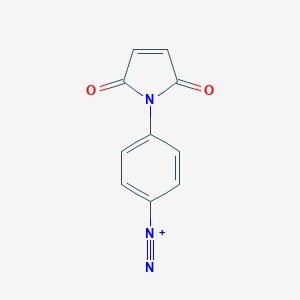
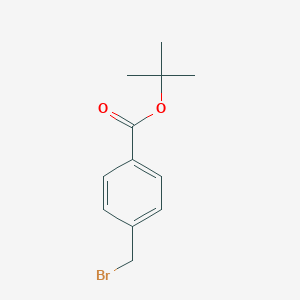
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)

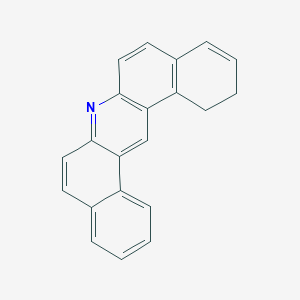
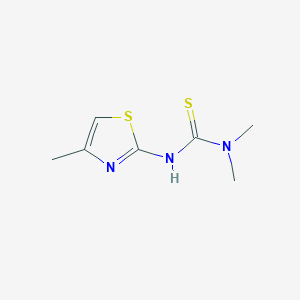


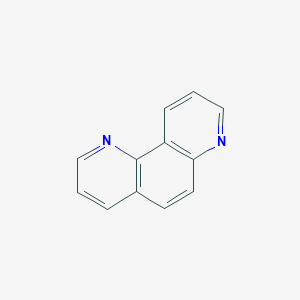
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
